molecular formula C13H13Cl2N5O B2418482 N-(3,4-dichlorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide CAS No. 2309573-19-9

N-(3,4-dichlorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide

Cat. No.: B2418482
CAS No.: 2309573-19-9
M. Wt: 326.18
InChI Key: VVKDXIVJEYIJPK-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Group: The triazole moiety can be introduced via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Dichlorophenyl Group: This step may involve nucleophilic substitution reactions where the dichlorophenyl group is introduced to the azetidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for its potential antimicrobial, antifungal, or anticancer properties.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-3-(triazol-1-ylmethyl)pyrrolidine-1-carboxamide
  • N-(3,4-Dichlorophenyl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide
  • N-(3,4-Dichlorophenyl)-3-(triazol-1-ylmethyl)morpholine-1-carboxamide

Uniqueness

N-(3,4-dichlorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N5O/c14-11-2-1-10(5-12(11)15)17-13(21)19-6-9(7-19)8-20-4-3-16-18-20/h1-5,9H,6-8H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKDXIVJEYIJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)CN3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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